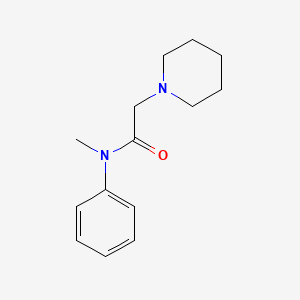![molecular formula C11H16BrNOS B7501175 N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, also known as Brucine, is a chemical compound that has been widely used in scientific research. It is a member of the alkaloid family and is derived from the seeds of Strychnos nux-vomica, a tree native to Southeast Asia. Brucine has been extensively studied for its potential applications in the field of pharmacology due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of the neurotransmitter glycine. Glycine is an inhibitory neurotransmitter that plays a role in the central nervous system. By inhibiting the activity of glycine, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is thought to reduce pain and inflammation.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has also been shown to have antipyretic effects, reducing fever in animal models. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its high purity. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide can be synthesized with a high degree of purity, making it ideal for use in experiments. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is relatively stable, making it easy to store and transport. However, one of the main limitations of using N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in lab experiments is its toxicity. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is highly toxic and can be dangerous if not handled properly.
Direcciones Futuras
There are many potential future directions for research on N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide. One area of research could focus on the development of new synthetic methods for N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide that are more efficient and cost-effective. Additionally, research could focus on the development of new applications for N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide in the field of pharmacology. Finally, research could focus on the development of new methods for reducing the toxicity of N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, making it safer to handle in lab experiments.
Métodos De Síntesis
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide can be synthesized using a variety of methods, including the reduction of strychnine and the bromination of 2-vinylthiophene. The most common method for synthesizing N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is through the reduction of strychnine using zinc and hydrochloric acid. This method is preferred due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been used in a wide range of scientific research applications. It has been studied for its potential use as an analgesic, antipyretic, and anti-inflammatory agent. N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has also been investigated for its potential to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been studied for its potential to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOJBNQTAOJCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
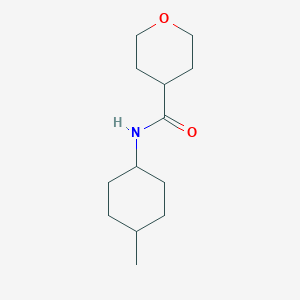
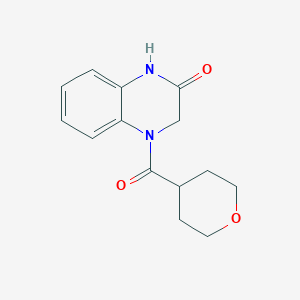
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
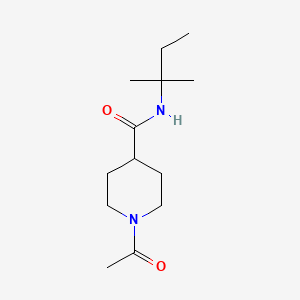
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
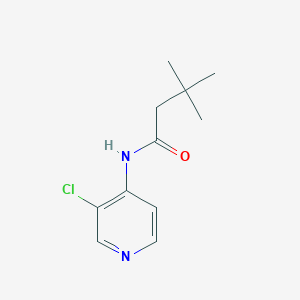
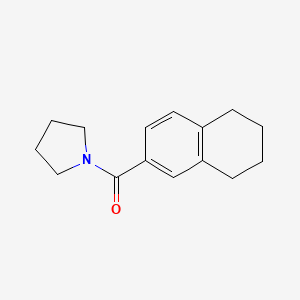

![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7501191.png)
